![molecular formula C23H20N6O4S2 B2889167 4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide CAS No. 887211-19-0](/img/structure/B2889167.png)
4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide” is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one core involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope .Molecular Structure Analysis
The molecular formula of the compound is C14H14N6O2 . The structure includes a triazole ring fused with a quinoxaline ring, which is further substituted with phenylsulfonyl, aminoethyl, and benzenesulfonamide groups .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of Arylsulfonamide Derivatives : A study focused on the synthesis of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, revealing that these compounds exhibit significant bioactivities against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericides and fungicides. The research suggests the potential of these derivatives in agricultural applications and possibly in therapeutic contexts due to their bioactivity profile (Zeng et al., 2016).
Antimicrobial and Antifungal Activity
- Evaluation of Pyrazoline and Pyrazole Derivatives : Another study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which were evaluated for their antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. Some compounds demonstrated promising performance, indicating their potential as antimicrobial agents (Hassan, 2013).
Carbonic Anhydrase Inhibition
- Inhibition of Human Carbonic Anhydrase Isozymes : Research into benzenesulfonamides incorporating various moieties showed inhibition of human carbonic anhydrase isozymes, particularly those associated with tumor growth. Such compounds could have implications for cancer treatment, showcasing the versatility of sulfonamide derivatives in targeting enzymes relevant to disease pathways (Alafeefy et al., 2015).
Anticancer Activity
- Quinazoline Sulfonamide Derivatives : The synthesis and evaluation of quinazoline sulfonamide derivatives for their biological activities indicated potential anticancer properties. Such studies highlight the importance of structural modifications to enhance biological efficacy and selectivity, contributing to the development of novel anticancer agents (Kumar et al., 2018).
Mecanismo De Acción
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
For instance, some triazole derivatives exhibit their effects by inhibiting certain enzymes, interacting with receptors, or disrupting cellular processes .
Biochemical Pathways
It is known that triazole derivatives can affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The exact pathways affected would depend on the specific targets of this compound.
Pharmacokinetics
Triazole derivatives are generally known for their good bioavailability and are commonly used in medicinal chemistry .
Result of Action
Given the wide range of biological activities exhibited by triazole derivatives, the effects could potentially include changes in cellular processes, inhibition of enzyme activity, or modulation of receptor signaling .
Propiedades
IUPAC Name |
4-[2-[[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4S2/c24-35(32,33)18-12-10-16(11-13-18)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)34(30,31)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,26)(H2,24,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKUSZQROTAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2889087.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)
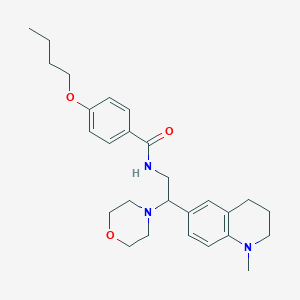
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2889095.png)
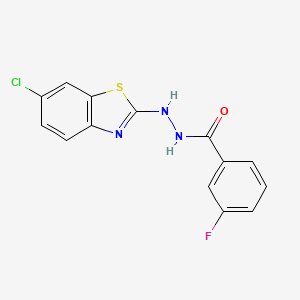
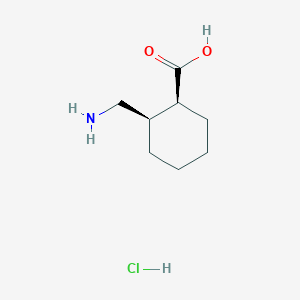
![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)
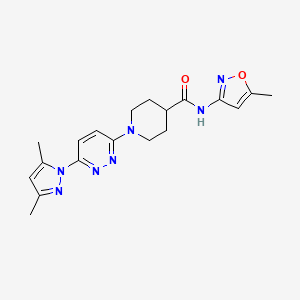
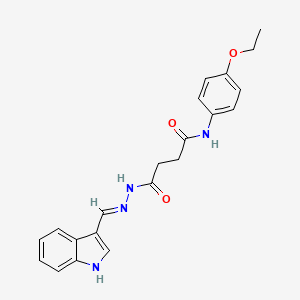

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2889107.png)